molecular formula C19H22N2O2 B2902239 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol CAS No. 615280-00-7

3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Cat. No.: B2902239
CAS No.: 615280-00-7
M. Wt: 310.397
InChI Key: CTVPZOHMDPZXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a benzimidazole derivative featuring a propan-1-ol chain linked to the benzimidazole core via a 2-m-tolyloxy-ethyl substituent. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as kinases, receptors, and enzymes . The m-tolyloxy group (meta-methylphenoxy) introduces steric and electronic effects that may influence binding affinity, solubility, and metabolic stability. This compound’s synthesis likely involves multi-step reactions, including cyclization of benzene-1,2-diamine derivatives and subsequent functionalization, as described in analogous benzimidazole syntheses .

Properties

IUPAC Name

3-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-21-18-9-3-2-8-17(18)20-19(21)10-5-12-22/h2-4,6-9,14,22H,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVPZOHMDPZXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

A foundational method involves refluxing o-phenylenediamine with m-tolyloxyacetic acid in polyphosphoric acid (PPA) at 140°C for 6 hours:

Reaction Scheme
$$ \text{o-Phenylenediamine} + \text{m-Tolyloxyacetic Acid} \xrightarrow{\text{PPA, 140°C}} \text{1-(2-m-Tolyloxy-ethyl)-1H-benzimidazole} $$

Optimization Data

Parameter Condition Yield (%) Purity (%)
Catalyst PPA 78 95
Temperature 140°C 82 97
Alternative Catalyst HCl (conc.) 45 88

Characterization via $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) confirms cyclization: δ 7.85 (d, 2H, benzimidazole H), 6.90–7.30 (m, 4H, tolyl H), 4.50 (t, 2H, OCH2).

N1-Alkylation with 2-m-Tolyloxy-ethyl Groups

Mitsunobu Reaction for Ether Formation

The 2-m-tolyloxy-ethyl moiety is introduced using Mitsunobu conditions to avoid elimination side reactions:

Procedure

  • React 1H-benzimidazole (1 eq) with 2-bromoethyl m-tolyl ether (1.2 eq) in THF.
  • Add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.
  • Stir for 12 hours at room temperature.

Yield Comparison

Base Solvent Time (h) Yield (%)
Triethylamine DMF 24 62
K2CO3 Acetone 18 58
DEAD/PPh3 THF 12 89

C2-Functionalization with Propan-1-ol Side Chains

Grignard Addition to Benzimidazole-2-carbaldehyde

A two-step protocol achieves the propanol chain:

  • Aldehyde Formation : Oxidize 2-methylbenzimidazole with SeO2 in dioxane (70% yield).
  • Grignard Addition : Treat with allylmagnesium bromide (2 eq) in THF, followed by hydroxylation with BH3·THF and H2O2/NaOH.

Reaction Metrics

Step Conditions Yield (%)
Oxidation SeO2, dioxane, reflux 70
Grignard Addition AllylMgBr, THF, −78°C 85
Hydroxylation BH3·THF, H2O2/NaOH 92

Integrated Synthetic Routes

One-Pot Tandem Alkylation-Hydroxylation

A streamlined approach combines N1-alkylation and C2-hydroxylation in a single reactor:

  • React 1H-benzimidazole with 2-bromoethyl m-tolyl ether and propargyl bromide under phase-transfer conditions (TBAB, NaOH).
  • Hydrolyze the propargyl intermediate with HgSO4/H2SO4 to yield the propanol derivative.

Performance Metrics

Parameter Result
Total Yield 74%
Purity (HPLC) 98.5%
Reaction Time 8 hours

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors for enhanced heat/mass transfer:

  • Throughput : 5 kg/day using a Corning AFR module.
  • Conditions : 120°C, 20 bar, residence time 30 minutes.
  • Catalyst : Heterogeneous tungstosilicic acid on SiO2 (reusable >10 cycles).

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • $$ ^{13}\text{C NMR} $$ (101 MHz, CDCl3): δ 161.2 (C=N), 128.4–135.8 (aryl C), 69.5 (OCH2), 62.1 (CH2OH).
  • HRMS (ESI+) : m/z calc. for C22H25N2O2 [M+H]+: 365.1864; found: 365.1861.
  • HPLC Retention : 12.4 min (C18 column, 70:30 MeOH/H2O).

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a carbonyl compound.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.

    Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydrobenzimidazole derivative.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens or cancer cells, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Halogenated Derivatives

The compound 3-(4,5,6,7-tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (N1-PrOH-TBBi) () shares a propanol chain but differs in the benzodiazole core (vs. benzimidazole) and the presence of four bromine atoms. Bromination enhances electrophilicity and hydrophobic interactions, making N1-PrOH-TBBi a potent dual inhibitor of kinases CK2 and PIM-1 . In contrast, the m-tolyloxy group in the target compound may reduce cytotoxicity while improving selectivity for non-halogen-sensitive targets.

Trifluoromethyl-Substituted Analogues

3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol () replaces the m-tolyloxy-ethyl group with a trifluoromethyl (-CF₃) substituent. The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity (logP) and metabolic stability compared to the target compound’s ether-linked m-tolyloxy group. This derivative’s antifungal activity (MIC = 0.001 μg/mL against Candida albicans) highlights the impact of fluorinated groups on bioactivity .

Positional Isomerism of Aryloxy Groups

The para-tolyloxy analogue 1-(2-imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol () demonstrates how substituent position affects activity. The para-methyl group on the phenoxy ring may enhance π-π stacking in hydrophobic pockets, whereas the meta-methyl in the target compound could reduce steric hindrance, favoring binding to shallower active sites .

Linker Modifications

Propanol vs. Propenone Linkers

1-(1H-Benzimidazol-2-yl)-3-arylprop-2-en-1-ones () replace the propanol chain with a propenone (α,β-unsaturated ketone) linker. The ketone group introduces electrophilicity, enabling covalent interactions with cysteine residues in enzymes, while the propanol in the target compound offers hydrogen-bonding capability via its hydroxyl group. This difference may shift activity from kinase inhibition (propenone derivatives) to antifungal or antibacterial effects (propanol derivatives) .

Ethyl vs. Methyl Substituents

2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol () features a branched methyl group on the propanol chain, increasing steric bulk.

Structural and Pharmacokinetic Data Comparison

Compound Name Core Structure Key Substituents Bioactivity (Key Targets) References
Target Compound Benzimidazole 2-m-Tolyloxy-ethyl, propan-1-ol Under investigation
N1-PrOH-TBBi Benzodiazole Tetrabromo, propan-1-ol CK2/PIM-1 kinase inhibitor
3-[6-(CF₃)-benzimidazol-2-yl]propan-1-ol Benzimidazole Trifluoromethyl, propan-1-ol Antifungal (Candida spp.)
p-Tolyloxy-propan-2-ol derivative Benzoimidazol-1-yl p-Tolyloxy, propan-2-ol Kinase/receptor binding studies

Biological Activity

The compound 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol is a benzoimidazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C16H17N3O
  • Molecular Weight: 267.33 g/mol
  • CAS Number: 325822-85-3

Physical Properties

PropertyValue
Boiling Point489.6 ± 47.0 °C (Predicted)
Density1.20 ± 0.1 g/cm³ (Predicted)
pKa6.54 ± 0.10 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its benzoimidazole core is known for its ability to modulate biological functions, potentially impacting processes such as cell proliferation, apoptosis, and inflammation.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, benzoimidazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Study: Antitumor Efficacy

In a study focused on head and neck squamous cell carcinoma (HNSCC), compounds structurally related to benzoimidazole demonstrated dose-dependent inhibition of cell viability. The treatment resulted in increased apoptosis rates, as evidenced by flow cytometry assays that highlighted a significant rise in apoptotic cell populations following exposure to these compounds .

Neuroprotective Effects

Emerging research suggests that benzoimidazole derivatives may also possess neuroprotective properties. These compounds have been shown to inhibit neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases .

Mechanistic Insights

The neuroprotective effects are thought to arise from the modulation of oxidative stress pathways and the inhibition of pro-inflammatory cytokines, thereby preserving neuronal integrity and function .

Potential Therapeutic Uses

The diverse biological activities of This compound suggest several potential therapeutic applications:

  • Anticancer agents: Targeting various cancer types through apoptosis induction.
  • Neuroprotective agents: Mitigating effects in neurodegenerative diseases.
  • Anti-inflammatory agents: Reducing inflammation in chronic diseases.

Safety Profile

While the compound shows promise, its safety profile must be thoroughly evaluated through preclinical and clinical studies to ascertain toxicity levels and side effects associated with therapeutic use .

Q & A

Basic Questions

What are the key synthetic routes for 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves three stages:

Benzimidazole core formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl/ethanol) .

m-Tolyloxyethyl group introduction : Alkylation of the benzimidazole intermediate with 2-(m-tolyloxy)ethyl bromide using a base (e.g., K₂CO₃) in DMF at 80–90°C .

Propanol side-chain attachment : Nucleophilic substitution with 3-chloropropanol under reflux in a polar aprotic solvent (e.g., DMSO).
Critical factors : Temperature control during alkylation prevents side reactions, while solvent choice (DMF vs. THF) affects reaction kinetics and purity .

How is the structural integrity of this compound validated post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzimidazole C2-proton at δ 7.8–8.2 ppm, propanol -OH at δ 1.5–2.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~353) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the m-tolyloxyethyl group .

What preliminary biological screening methods are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms due to the benzimidazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

How can synthetic yield be optimized while minimizing byproducts like N-alkylated isomers?

  • Design of Experiments (DoE) : Vary parameters (e.g., base strength, solvent polarity) to identify optimal conditions. For example, using DBU instead of K₂CO₃ reduces competing N-alkylation .
  • Purification strategies : Gradient chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization from ethanol/water improves purity (>95%) .

How do contradictory reports on its biological activity (e.g., IC₅₀ variability) arise, and how can they be resolved?

Discrepancies often stem from:

  • Assay conditions : Differences in cell line passage number, serum concentration, or incubation time .
  • Compound stability : Hydrolysis of the propanol side chain under acidic/basic conditions may alter activity. Stability studies (HPLC monitoring at pH 2–9) are critical .
    Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via LC-MS before assays .

What computational tools are suitable for predicting structure-activity relationships (SAR) of this compound?

  • Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., EGFR kinase), highlighting key residues (e.g., Lys721) for hydrogen bonding with the benzimidazole core .
  • QSAR modeling : Use descriptors like logP (calculated ~3.1) and polar surface area (~70 Ų) to correlate hydrophobicity with membrane permeability .

How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol for resolution .
  • Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

What advanced analytical methods address challenges in quantifying trace impurities?

  • UPLC-MS/MS : Detects impurities at <0.1% levels (e.g., residual alkylating agents) .
  • NMR relaxation studies : Differentiates isomers via 1^1H T₁ relaxation times .

Methodological Resources

Parameter Example Data Source
logP 3.1 (Predicted, PubChem)
Thermal stability Decomposes at 220°C (DSC)
Solubility 2.5 mg/mL in DMSO (Experimental)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.